Cas no 19241-17-9 (3,4-dimethylphenyl isothiocyanate)

3,4-dimethylphenyl isothiocyanate is a versatile intermediate in organic synthesis. It offers high purity and excellent stability, facilitating the synthesis of various thiocyanate derivatives. Its unique structural features provide enhanced reactivity, making it ideal for pharmaceutical and agrochemical applications. This compound is widely recognized for its compatibility with diverse reaction conditions, ensuring efficient and reliable synthesis processes.
3,4-dimethylphenyl isothiocyanate structure
19241-17-9 structure
Product Name:3,4-dimethylphenyl isothiocyanate
CAS No:19241-17-9
MF:C9H9NS
MW:163.239460706711
MDL:MFCD00031536
CID:192702
PubChem ID:140500
Update Time:2025-07-20

3,4-dimethylphenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-isothiocyanato-1,2-dimethyl-
    • 4-isothiocyanato-1,2-dimethylbenzene
    • 3,4-Dimethylisothiocyanatobenzene
    • 3,4-DIMETHYLPHENYL ISOTHIOCYANATE
    • 3,4-Dimethylphenyl isothiocyate, 99%
    • Z56944511
    • FT-0614383
    • MFCD00031536
    • J-802103
    • AKOS000115252
    • 19241-17-9
    • JFSHJWKBNJMGOK-UHFFFAOYSA-N
    • SCHEMBL3036837
    • 4-Isothiocyanato-1,2-dimethylbenzene #
    • EN300-01229
    • FS-4352
    • DTXSID50172827
    • 3,4-Xylyl isothiocyanate
    • A813567
    • SY062516
    • 3,4-Dimethylphenylisothiocyanate
    • Benzene, 4-isothiocyanato-1,2-dimethyl-
    • STL358506
    • DB-021946
    • 3,4-dimethylphenyl isothiocyanate
    • MDL: MFCD00031536
    • Inchi: 1S/C9H9NS/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3
    • InChI Key: JFSHJWKBNJMGOK-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 163.04600
  • Monoisotopic Mass: 163.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 44.4A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.08
  • Boiling Point: 132°C/8mm
  • Flash Point: 124.9 °C
  • Refractive Index: 1.554
  • PSA: 44.45000
  • LogP: 3.03770
  • Solubility: Uncertain

3,4-dimethylphenyl isothiocyanate Security Information

  • Hazardous Material transportation number:2810
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi C
  • Risk Phrases:R20/21/22
  • Safety Term:S26-36/37/39
  • HazardClass:IRRITANT, CORROSIVE

3,4-dimethylphenyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3,4-dimethylphenyl isothiocyanate Suppliers

Amadis Chemical Company Limited
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(CAS:19241-17-9)3,4-dimethylphenyl isothiocyanate
Order Number:A813567
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):232.0
Email:sales@amadischem.com

Additional information on 3,4-dimethylphenyl isothiocyanate

Introduction to 3,4-dimethylphenyl isothiocyanate (CAS No. 19241-17-9)

3,4-dimethylphenyl isothiocyanate, with the chemical formula C₉H₈NS and CAS number 19241-17-9, is a significant compound in the field of organic synthesis and pharmaceutical research. This organosulfur compound belongs to the isothiocyanate class, characterized by its highly reactive thiocarbonyl group (–N=C=S). The presence of two methyl groups at the 3- and 4-positions of the phenyl ring enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

The synthesis of 3,4-dimethylphenyl isothiocyanate typically involves the reaction of 4-methylthiophenol (also known as thioanisole) with phosphorus pentasulfide (P₄S₁₀) in an aprotic solvent such as dimethylformamide (DMF). This process generates the isothiocyanate derivative through a nucleophilic substitution mechanism, where the sulfur atom from the thiol group attacks a phosphorus-sulfur bond, followed by elimination of H₃PO₃. The purity of the final product is crucial for its subsequent applications, necessitating careful purification steps such as vacuum distillation or recrystallization.

In recent years, 3,4-dimethylphenyl isothiocyanate has garnered attention in medicinal chemistry due to its versatile reactivity. Isothiocyanates are known for their ability to undergo nucleophilic addition reactions with nucleophiles such as amines, alcohols, and thiols, forming thioureas, carboxamides, and thiazolidines, respectively. These derivatives have been explored for their potential biological activities.

One of the most notable applications of 3,4-dimethylphenyl isothiocyanate is in the synthesis of bioactive molecules. For instance, its reaction with primary amines yields N-substituted thioureas, which have demonstrated antitumor and anti-inflammatory properties in preclinical studies. A recent study published in the *Journal of Medicinal Chemistry* highlighted the use of 3,4-dimethylphenyl isothiocyanate to develop novel thiourea derivatives with enhanced cytotoxicity against certain cancer cell lines. The researchers attributed this effect to the ability of these derivatives to inhibit specific kinases involved in cell proliferation.

The reactivity of 3,4-dimethylphenyl isothiocyanate also extends to its use as a crosslinking agent in polymer chemistry. Isothiocyanates can react with hydroxyl or amine groups in polymers to form stable urea linkages, resulting in thermosetting resins or hydrogels. These materials have found applications in drug delivery systems, where controlled release profiles are essential for therapeutic efficacy. A study published in *Macromolecular Chemistry and Physics* demonstrated the use of 3,4-dimethylphenyl isothiocyanate to functionalize polyethylene glycol (PEG) chains, enhancing their biocompatibility and stability for biomedical applications.

Furthermore, 3,4-dimethylphenyl isothiocyanate has been investigated for its role in catalysis. Its ability to form coordination complexes with transition metals has led to its use as a ligand or catalyst precursor in various organic transformations. For example, palladium complexes derived from this compound have been reported to facilitate cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reaction. These transformations are pivotal in constructing complex molecular architectures required for pharmaceuticals and agrochemicals.

The chemical properties of 3,4-dimethylphenyl isothiocyanate make it a valuable tool in synthetic organic chemistry. Its reactivity with various nucleophiles allows for the rapid construction of diverse molecular frameworks. Additionally, its stability under standard conditions makes it suitable for large-scale synthesis without significant degradation concerns.

In conclusion,3,4-dimethylphenyl isothiocyanate (CAS No. 19241-17-9) is a multifaceted compound with broad applications in pharmaceutical research and material science. Its role as an intermediate in drug synthesis and a crosslinking agent underscores its importance in developing novel therapeutics and functional materials. As research continues to uncover new synthetic pathways and applications,3,4-dimethylphenyl isothiocyanate will undoubtedly remain a cornerstone in organic synthesis.

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Amadis Chemical Company Limited
(CAS:19241-17-9)3,4-dimethylphenyl isothiocyanate
A813567
Purity:99%
Quantity:25g
Price ($):232.0
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